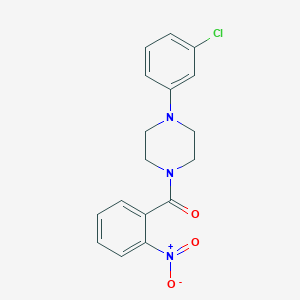
1-(3-CHLOROPHENYL)-4-(2-NITROBENZOYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-CHLOROPHENYL)-4-(2-NITROBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 2-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-4-(2-NITROBENZOYL)PIPERAZINE typically involves the reaction of 3-chlorophenylpiperazine with 2-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
1-(3-CHLOROPHENYL)-4-(2-NITROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Reduction of Nitro Group: The major product would be [4-(3-Chloro-phenyl)-piperazin-1-yl]-(2-amino-phenyl)-methanone.
Substitution of Chlorine: Depending on the nucleophile used, various substituted derivatives can be formed.
科学的研究の応用
Chemistry
In chemistry, 1-(3-CHLOROPHENYL)-4-(2-NITROBENZOYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its piperazine ring is a common motif in many pharmaceuticals, and the presence of the nitro and chloro groups can be exploited for specific biological activities.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities provided by the nitro and chloro groups.
作用機序
The mechanism of action of 1-(3-CHLOROPHENYL)-4-(2-NITROBENZOYL)PIPERAZINE would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and exert its effects.
類似化合物との比較
Similar Compounds
[4-(3-Chloro-phenyl)-piperazin-1-yl]-(2-amino-phenyl)-methanone: This compound is similar but has an amino group instead of a nitro group.
[4-(3-Bromo-phenyl)-piperazin-1-yl]-(2-nitro-phenyl)-methanone: This compound has a bromine atom instead of a chlorine atom on the phenyl ring.
Uniqueness
The unique combination of a piperazine ring with both a nitro and a chloro group makes 1-(3-CHLOROPHENYL)-4-(2-NITROBENZOYL)PIPERAZINE particularly interesting. The nitro group can participate in various redox reactions, while the chloro group can undergo substitution reactions, providing a wide range of chemical reactivity.
特性
分子式 |
C17H16ClN3O3 |
|---|---|
分子量 |
345.8g/mol |
IUPAC名 |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C17H16ClN3O3/c18-13-4-3-5-14(12-13)19-8-10-20(11-9-19)17(22)15-6-1-2-7-16(15)21(23)24/h1-7,12H,8-11H2 |
InChIキー |
VDAZODANMIWYFR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
正規SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-imino-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carbonitrile](/img/structure/B415885.png)
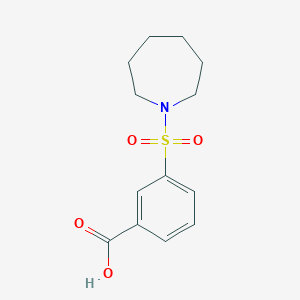
![2-{[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonyl}benzoic acid](/img/structure/B415887.png)
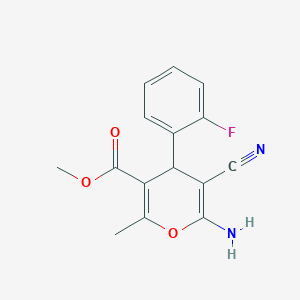

![2-[4-(2-Thienylmethyl)-1-piperazinyl]ethanol](/img/structure/B415893.png)
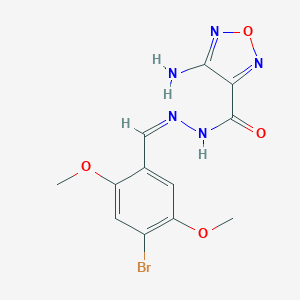
![N'-[4-(allyloxy)-3,5-diiodobenzylidene]-2-cyanoacetohydrazide](/img/structure/B415900.png)
![2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B415901.png)
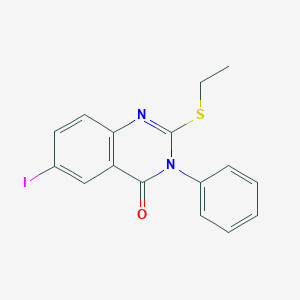
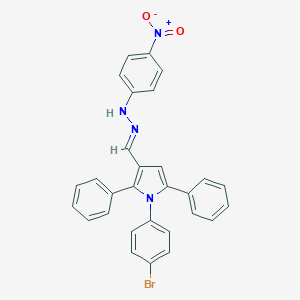
![N'-[1-(2-ethoxyethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B415906.png)
![Ethyl 2-(1-benzofuran-2-carbonylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B415908.png)
![7-methyl-2-(4-methylphenyl)-5-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B415909.png)
